3-methyl-1-propyl-1H-pyrazol-5(4H)-one

Physicochemical profiling Lipophilicity Positional isomer differentiation

3-methyl-1-propyl-1H-pyrazol-5(4H)-one (CAS 42098-18-0; IUPAC: 5-methyl-2-propyl-4H-pyrazol-3-one) is a C7H12N2O heterocyclic compound (MW 140.18 g/mol) belonging to the pyrazolone family. It features a 4H-pyrazol-3-one core with a methyl substituent at the 3-position and an n-propyl group at the 1-position.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 42098-18-0
Cat. No. B12905879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-propyl-1H-pyrazol-5(4H)-one
CAS42098-18-0
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCCN1C(=O)CC(=N1)C
InChIInChI=1S/C7H12N2O/c1-3-4-9-7(10)5-6(2)8-9/h3-5H2,1-2H3
InChIKeyVWFBZWHAIIDHRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-methyl-1-propyl-1H-pyrazol-5(4H)-one (CAS 42098-18-0): Physicochemical Baseline and Compound Identity for Scientific Procurement


3-methyl-1-propyl-1H-pyrazol-5(4H)-one (CAS 42098-18-0; IUPAC: 5-methyl-2-propyl-4H-pyrazol-3-one) is a C7H12N2O heterocyclic compound (MW 140.18 g/mol) belonging to the pyrazolone family. It features a 4H-pyrazol-3-one core with a methyl substituent at the 3-position and an n-propyl group at the 1-position [1]. The compound possesses zero hydrogen bond donors, two hydrogen bond acceptors, and a computed XLogP3 of 0.6 [1]. It is commercially available primarily as a research chemical and synthetic building block, with an experimentally reported melting point range of approximately 105–127 °C depending on purity . Its closest structural analog is the positional isomer 1-methyl-3-propyl-1H-pyrazol-5(4H)-one (CAS 31272-04-5), which differs only in the positional arrangement of the methyl and propyl groups on the pyrazolone ring [2].

Why 3-methyl-1-propyl-1H-pyrazol-5(4H)-one Cannot Be Interchanged with Its Positional Isomer or Generic Pyrazolones


Despite sharing an identical molecular formula (C7H12N2O) and molecular weight with its positional isomer 1-methyl-3-propyl-1H-pyrazol-5(4H)-one (CAS 31272-04-5), 3-methyl-1-propyl-1H-pyrazol-5(4H)-one cannot be treated as a generic substitute. The positional arrangement of the methyl and propyl groups dictates both computed physicochemical properties—the target compound exhibits a higher XLogP3 (0.6 vs. 0.5) [1][2]—and, more critically, biological recognition. In a patent series (US11964978) disclosing pyrazole-based STING agonists, the 3-methyl-1-propyl-1H-pyrazol-5-yl scaffold is specifically selected and appears in lead compounds with nanomolar target affinity (Ki = 9.80 nM), whereas the 1-methyl-3-propyl isomer is absent from the exemplified compounds [3]. These differences arise from the distinct electronic and steric environments at the pyrazolone N1 and C3 positions, which influence tautomeric equilibrium, hydrogen-bonding capacity, and target binding [1][2]. Procurement of the incorrect isomer may therefore result in fundamentally different reactivity and biological outcomes.

Quantitative Comparator Evidence for 3-methyl-1-propyl-1H-pyrazol-5(4H)-one: Physicochemical, Pharmacological, and Synthetic Differentiation


Lipophilicity Differentiation: XLogP3 Comparison Between 3-methyl-1-propyl and 1-methyl-3-propyl Positional Isomers

The target compound (3-methyl-1-propyl-1H-pyrazol-5(4H)-one, CAS 42098-18-0) possesses a computed XLogP3 of 0.6, compared to 0.5 for its positional isomer 1-methyl-3-propyl-1H-pyrazol-5(4H)-one (CAS 31272-04-5), representing a ΔXLogP3 of +0.1 (approximately 20% higher computed lipophilicity) [1][2]. Both isomers share identical molecular weight (140.18 g/mol), TPSA (32.7 Ų), hydrogen bond donor count (0), and hydrogen bond acceptor count (2), making lipophilicity one of the few computable differentiating parameters between these otherwise isomeric compounds [1][2].

Physicochemical profiling Lipophilicity Positional isomer differentiation

Patent-Validated Scaffold Specificity: 3-methyl-1-propyl-1H-pyrazol-5-yl as a Privileged Substructure in STING Agonist Development

In US Patent 11,964,978 (Pfizer, granted 2024), the 3-methyl-1-propyl-1H-pyrazol-5-yl moiety is specifically selected as a core scaffold in a series of STING (Stimulator of Interferon Genes) agonists. A representative compound incorporating this exact substructure, 1-methyl-4-[1-methyl-4-(3-methyl-1-propyl-1H-pyrazol-5-yl)-1H-imidazol-2-yl]-1H-pyrazolo[4,3-c]pyridine-6-carboxamide (BDBM669422), demonstrates a Ki of 9.80 nM against the STING protein in a competitive radioligand binding assay [1]. By comparison, the positional isomer scaffold (1-methyl-3-propyl-pyrazol-5-yl) is not exemplified in this patent series. Furthermore, within the same patent, systematic variation of the N1-alkyl substituent reveals SAR sensitivity: the 3-hydroxypropyl variant (BDBM669418) achieves Ki = 3.60 nM, the 3-(difluoromethoxy)propyl variant (BDBM669446) yields Ki = 24.6 nM, and the N1-ethyl variant (BDBM669414) gives Ki = 12.1 nM—all assayed under identical radioligand binding conditions [1][2][3].

STING agonist Immuno-oncology Kinase inhibitor scaffold Patent SAR

Hydrogen Bond Donor Deficiency as a Formulation and Permeability Determinant Compared to 1,2-Dihydro Tautomers

3-methyl-1-propyl-1H-pyrazol-5(4H)-one, characterized as a 4H-pyrazol-3-one with the carbonyl at the 5-position, possesses zero hydrogen bond donors (HBD = 0) as computed by Cactvs and reported in PubChem [1]. This stands in contrast to its 1,2-dihydro tautomeric counterpart (3H-pyrazol-3-one, CAS 63779-49-7) and the 5-hydroxy-pyrazole tautomeric form, both of which possess one hydrogen bond donor . The absence of a hydrogen bond donor has significant implications: HBD count is a critical component of Lipinski's Rule of Five and influences passive membrane permeability, with lower HBD counts generally favoring permeation [1].

Hydrogen bonding Tautomerism Formulation Permeability

Synthetic Versatility: Knoevenagel Condensation Reactivity at the 4-Position Enabled by the 3-Methyl-1-propyl Substitution Pattern

The 3-methyl-1-propyl substitution pattern on the pyrazol-5(4H)-one core preserves the reactive 4-methylene group for Knoevenagel condensation with aromatic aldehydes, enabling high-yielding synthesis of 4-arylidene derivatives. This reactivity was demonstrated in a 2022 study published in the Arabian Journal of Chemistry, where a series of 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives were synthesized via Knoevenagel condensation under both conventional and microwave irradiation conditions, achieving potent antibacterial activity (compounds 3d, 3m, 4a, 4b, 4d, and 4g showed activity against MSSA) [1]. The 1-propyl substituent, compared to the more common 1-phenyl analog (CAS 89-25-8), offers reduced molecular weight (140.18 vs. 174.20 g/mol), lower steric bulk, and distinct electronic properties due to the absence of aromatic conjugation at N1 [2].

Knoevenagel condensation Synthetic building block Microwave-assisted synthesis Heterocyclic chemistry

Antimicrobial Activity SAR Context: Propyl vs. Methyl Substituent Effects on Pyrazolone Antibacterial Potency

A 2015 study on unsubstituted pyrazolin-3(5)-ones established quantitative structure-activity relationships for pyrazolone substituent effects on antibacterial activity. 3-Propyl-5-pyrazolone (PrPzO) exhibited enhanced activity compared to 3-methyl-5-pyrazolone (MePzO) against multiple bacterial strains, while 3-phenyl-5-pyrazolone (PhPzO) demonstrated the strongest overall activity with an MIC of 0.625 mg/mL and MBC of 2.5 mg/mL against Bacillus subtilis [1]. Since the target compound 3-methyl-1-propyl-1H-pyrazol-5(4H)-one incorporates both methyl (at C3) and propyl (at N1) substituents, it represents a hybrid substitution pattern not directly tested in this study but situated between the methyl-only and propyl-only pharmacophores [1].

Antimicrobial SAR MIC/MBC Pyrazolone substituent effects Gram-positive bacteria

Optimal Application Scenarios for 3-methyl-1-propyl-1H-pyrazol-5(4H)-one Based on Quantitative Differentiation Evidence


Immuno-Oncology Drug Discovery: STING Agonist Lead Optimization

The 3-methyl-1-propyl-1H-pyrazol-5-yl scaffold is a core substructure in a series of patent-disclosed STING agonists with demonstrated nanomolar binding affinity (representative compound Ki = 9.80 nM) [1]. Research groups pursuing STING-targeted cancer immunotherapy can procure this specific isomer as a validated starting point for lead optimization. The patent SAR data indicate that the N1-propyl group contributes favorably to STING binding; systematic variation of the N1 substituent within the same scaffold yielded affinity modulation spanning approximately 7-fold (Ki range: 3.60–24.6 nM) [1][2]. Procurement of the correct positional isomer (3-methyl-1-propyl, CAS 42098-18-0) rather than the 1-methyl-3-propyl analog (CAS 31272-04-5) is essential, as only the former scaffold appears in the exemplified patent compounds.

Synthetic Methodology Development: Knoevenagel Condensation Building Block

The compound's reactive 4-methylene group, combined with the non-aromatic N1-propyl substituent, makes it well-suited as a substrate for Knoevenagel condensation with diverse aromatic aldehydes. This enables access to 4-arylidene-pyrazolone libraries with differentiated physicochemical profiles compared to those derived from the 1-phenyl analog (MW advantage: 140.18 vs. 174.20 g/mol) [3]. The absence of aromatic conjugation at N1 simplifies the electronic environment of the pyrazolone ring, potentially facilitating regioselective transformations at the 4-position. This application is supported by the demonstrated reactivity of analogous 3-methylpyrazol-5(4H)-one scaffolds under both conventional and microwave-assisted Knoevenagel conditions [3].

Physicochemical Property-Driven Fragment-Based Drug Design

With a molecular weight of 140.18 g/mol, XLogP3 of 0.6, TPSA of 32.7 Ų, zero hydrogen bond donors, and only two rotatable bonds, 3-methyl-1-propyl-1H-pyrazol-5(4H)-one satisfies multiple fragment-based drug discovery criteria [4]. Its lipophilicity (XLogP3 = 0.6) is incrementally higher than that of its positional isomer (XLogP3 = 0.5), a measurable difference of approximately 20% that may influence fragment library design where lipophilic efficiency (LipE) is a key selection parameter [4][5]. The zero HBD count further distinguishes it from hydroxy-pyrazole tautomers and may favor membrane permeation in cellular assays.

Antimicrobial Scaffold Exploration with Underexplored Substitution Space

Published SAR data indicate that pyrazolone substituent identity (methyl, propyl, phenyl) modulates antibacterial potency, with the strongest activity observed for the phenyl-substituted analog (MIC = 0.625 mg/mL against B. subtilis) [6]. The 3-methyl-1-propyl substitution pattern represents a hybrid pharmacophore combining both alkyl substituent types that has not been independently profiled in published antimicrobial screens. Researchers investigating pyrazolone-derived antimicrobials can use this compound to probe the additive or synergistic effects of dual alkyl substitution, potentially identifying novel activity profiles not accessible to the individually tested methyl-only or propyl-only analogs [6].

Quote Request

Request a Quote for 3-methyl-1-propyl-1H-pyrazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.